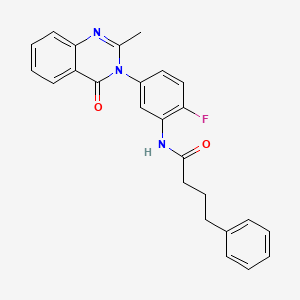

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide

Beschreibung

N-(2-Fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide is a quinazolinone derivative characterized by a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked to a fluorinated phenyl group and a 4-phenylbutanamide side chain. The fluorine atom at the phenyl ring’s 2-position likely enhances electronic properties and metabolic stability, while the butanamide chain contributes to molecular flexibility and solubility.

Eigenschaften

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2/c1-17-27-22-12-6-5-11-20(22)25(31)29(17)19-14-15-21(26)23(16-19)28-24(30)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-16H,7,10,13H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKRAPPAUFTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Coupling Reactions: The final step involves coupling the quinazolinone derivative with 4-phenylbutanoyl chloride in the presence of a base like triethylamine or pyridine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

Oxidation: Higher oxidation state quinazolinone derivatives.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of the fluoro and phenyl groups enhances its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s quinazolinone core is shared with analogs such as N-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzamide (2h) and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)anthracene-9,10-dione (2e). Key differences lie in the substituents:

- Fluorine vs.

- Butanamide vs.

- Anthracene Dione Hybrid (2e) : The anthracene dione moiety in 2e adds extended conjugation, increasing planarity and rigidity, which may improve intercalation with biological targets but reduce solubility .

Physicochemical Properties

- Melting Points : The fluorinated benzamide 2h has a melting point (mp) of 187.0°C, while the anthracene dione 2e exhibits a higher mp (236.4°C) due to increased conjugation and crystallinity. The target compound’s butanamide chain may lower its mp compared to 2h by reducing molecular symmetry .

- Solubility: The butanamide’s aliphatic chain could improve solubility in non-polar solvents relative to 2e, which has a bulky anthracene group .

Spectroscopic Features

- IR Spectroscopy: The quinazolinone carbonyl (C=O) stretch in 2h appears at 1665 cm⁻¹, a region consistent with the target compound’s expected C=O vibrations . The absence of a C=S band (~1243–1258 cm⁻¹) in the target compound distinguishes it from sulfur-containing analogs like triazole derivatives in .

- NMR Data: Aromatic protons in 2h resonate at δ 7.5–8.1 ppm, similar to the target compound’s phenyl and quinazolinone protons. The fluorine atom may deshield adjacent protons, causing slight upfield/downfield shifts . The anthracene dione protons in 2e (δ 7.85–8.42 ppm) reflect greater deshielding due to electron-withdrawing effects .

Pharmacological Implications

Biologische Aktivität

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H22F1N3O2

- Molecular Weight : 441.44 g/mol

- CAS Number : 941895-13-2

The structure features a quinazolinone moiety, which is known for various pharmacological activities, particularly in cancer therapy and anti-inflammatory applications.

1. Anticancer Activity

Research indicates that compounds containing the quinazolinone structure exhibit significant anticancer properties. Specifically, this compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study : In a study assessing the compound's efficacy against various cancer cell lines, it demonstrated an IC50 value lower than that of standard chemotherapeutic agents, suggesting strong potential as an anticancer drug candidate.

2. Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. The presence of the quinazolinone nucleus is associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Findings : Molecular docking studies revealed that this compound binds effectively to COX-2, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes like COX, which are involved in prostaglandin synthesis.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, contributing to its anticancer effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.